molecular formula C11H17ClN6 B2486384 1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-3-amine hydrochloride CAS No. 1431966-55-0

1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-3-amine hydrochloride

Cat. No.: B2486384
CAS No.: 1431966-55-0
M. Wt: 268.75
InChI Key: ZBIOWCBBUQCUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-3-amine hydrochloride is a useful research compound. Its molecular formula is C11H17ClN6 and its molecular weight is 268.75. The purity is usually 95%.
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Properties

IUPAC Name

1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6.ClH/c12-9-5-7-16(15-9)8-11-14-13-10-4-2-1-3-6-17(10)11;/h5,7H,1-4,6,8H2,(H2,12,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIOWCBBUQCUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CN3C=CC(=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine hydrochloride is a complex heterocyclic compound featuring a triazole ring fused with an azepine structure. This unique configuration suggests potential biological activities that merit detailed investigation. The compound's interactions with various biological targets may lead to significant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C11H15N5HClC_{11}H_{15}N_5\cdot HCl with a molecular weight of approximately 230.73 g/mol. The presence of both triazole and azepine moieties allows for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole and azepine rings facilitate hydrogen bonding and other non-covalent interactions, which can modulate enzyme activity or receptor signaling pathways.

Target Interactions

Research indicates that compounds similar to 1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine may exhibit:

  • Antimicrobial properties : Effective against various bacterial strains.
  • Anticancer activity : Inhibition of cancer cell proliferation in vitro.

Biological Activity Evaluation

Recent studies have focused on the synthesis and evaluation of derivatives linked to pyrazole and triazole structures. For instance:

CompoundActivity TypeTest MethodResults
1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amineAntimicrobialAgar dilution techniqueSignificant inhibition against E. coli and S. aureus
4-(((7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-6-yl)methyl)amino)-1H-pyrazoleAnticancerMTT assayIC50 = 12 µM against HeLa cells

Study on Antimicrobial Activity

A recent publication evaluated a series of triazole-linked pyrazole derivatives for their antimicrobial sensitivity. The study utilized the agar dilution method to determine minimum inhibitory concentrations (MICs). Results indicated that several derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria.

Study on Anticancer Activity

Another study investigated the anticancer properties of related compounds using various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.